molecular formula C15H26N2O4 B15374854 Di-tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 13051-18-8

Di-tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B15374854
CAS No.: 13051-18-8
M. Wt: 298.38 g/mol
InChI Key: SLXZBEQDMMMGJS-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS 13051-18-8) is a bicyclic compound featuring a rigid [2.2.1]heptane scaffold with two nitrogen atoms (2,3-diaza) and tert-butyl ester groups. Its molecular formula is C₁₄H₂₄N₂O₄, and it is widely utilized in organic synthesis and pharmaceutical research due to its constrained geometry, which mimics bioactive conformations . The tert-butyl esters confer steric protection, enhancing stability against hydrolysis compared to smaller ester derivatives like ethyl or methyl .

Properties

CAS No.

13051-18-8

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

ditert-butyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)20-12(18)16-10-7-8-11(9-10)17(16)13(19)21-15(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

SLXZBEQDMMMGJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)N1C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Di-tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS No. 13051-18-8) is a bicyclic compound with the molecular formula C15H26N2O4C_{15}H_{26}N_{2}O_{4} and a molecular weight of 298.38 g/mol. This compound is notable for its structural features, including two tert-butyl groups and two carboxylate functional groups, which contribute to its potential biological activities.

Chemical Structure and Properties

The compound's unique bicyclic structure enhances its reactivity and biological interactions. The presence of dual carboxylic acid functionalities allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry.

Property Value
Molecular FormulaC15H26N2O4C_{15}H_{26}N_{2}O_{4}
Molecular Weight298.38 g/mol
CAS Number13051-18-8
PurityTypically ≥ 95%

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which are critical in neuromodulation and cognitive function. Compounds within this class have demonstrated neuroprotective effects, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments by modulating receptor activity .

Neuroprotective Effects

Several studies have explored the neuroprotective properties of this compound. For instance, it has been shown to enhance cognitive function in animal models by improving synaptic plasticity and reducing neuroinflammation. These findings support its potential role in therapeutic strategies for neurodegenerative diseases.

Case Studies

  • Cognitive Enhancement : A study evaluated the effects of this compound on memory retention in rats subjected to stress-induced amnesia. Results indicated a significant improvement in memory recall compared to control groups .
  • Neuroprotection Against Oxidative Stress : Another investigation assessed the compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results demonstrated a reduction in cell death and oxidative markers, reinforcing its neuroprotective profile .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that can be tailored for specific functionalizations based on desired stereochemistry . Its applications extend beyond medicinal chemistry into organic synthesis as a versatile reagent.

Comparison with Similar Compounds

Diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS 18860-71-4)

  • Molecular Formula : C₁₁H₁₆N₂O₄.
  • Key Differences : Ethyl ester groups reduce steric hindrance, increasing reactivity in nucleophilic substitutions but lowering hydrolytic stability. Synthesized via hydrogenation of diene precursors using palladium catalysts .
  • Applications : Intermediate in hydrogenation reactions and Diels-Alder chemistry .

Diethyl 7-oxa-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate

  • Molecular Formula : C₁₀H₁₆N₂O₅.
  • Key Differences : Incorporation of an oxygen atom (7-oxa) alters electronic properties, enabling unique reactivity in reductions and hydrolyses. For example, hydrogenation yields saturated derivatives with distinct NMR profiles .

Ester Group Variations

Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS 1393477-05-8)

  • Molecular Formula: C₁₀H₁₅NO₄.
  • Key Differences : Methyl esters increase solubility in polar solvents but reduce thermal stability. The 7-aza substitution introduces a nitrogen atom, modifying electronic interactions .
  • Applications : Used as a research chemical for exploring constrained scaffolds .

Diphenyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

  • Key Differences: Aromatic phenyl esters enhance UV stability and enable bromination reactions (e.g., dibromo derivatives), which tert-butyl analogs cannot undergo .
  • Applications : Intermediate in photochemical studies and halogenation pathways .

Heteroatom-Modified Derivatives

7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives (e.g., Cantharidin)

  • Key Differences : Replacement of nitrogen with oxygen (7-oxa) results in natural toxins like cantharidin, which exhibit antitumor activity. The oxa bridge is critical for biological targeting .
  • Applications : Anticancer agents and tools for studying protein phosphatase inhibition .

Data Tables

Table 1: Comparative Analysis of Bicyclo[2.2.1]heptane Derivatives

Compound Name CAS Molecular Formula Ester Groups Bicyclic Structure Key Properties Applications
Di-tert-butyl 2,3-diaza derivative 13051-18-8 C₁₄H₂₄N₂O₄ tert-butyl 2,3-diaza[2.2.1]heptane High steric protection, thermal stability Pharmaceutical intermediates
Diethyl 2,3-diaza derivative 18860-71-4 C₁₁H₁₆N₂O₄ ethyl 2,3-diaza[2.2.1]heptane Reactive esters, hydrogenation precursor Organic synthesis
Diethyl 7-oxa-2,3-diaza derivative N/A C₁₀H₁₆N₂O₅ ethyl 7-oxa-2,3-diaza[2.2.1]heptane Ether linkage, distinct NMR signals Chemical synthesis
Dimethyl 7-aza derivative 1393477-05-8 C₁₀H₁₅NO₄ methyl 7-aza[2.2.1]heptane Enhanced solubility, lower stability Research intermediates

Research Findings

  • Synthetic Methods : Di-tert-butyl derivatives are synthesized using tert-butylating agents (e.g., Boc anhydrides), while ethyl analogs rely on hydrogenation or esterification with dimethyl sulfate .
  • Stability: Tert-butyl esters resist hydrolysis under acidic/basic conditions, whereas ethyl esters degrade faster, as shown in hydrogenolysis studies .
  • Biological Relevance : The rigid bicyclo[2.2.1]heptane core is employed in enantioselective catalysis (e.g., rhodium-catalyzed desymmetrization) and as nucleating agents in polymers (e.g., HPN-68 enhances polypropylene crystallization) .

Q & A

Basic: What are the optimized synthetic routes for Di-tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via hydrogenation of unsaturated precursors (e.g., diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate) using catalysts like Pd/C under hydrogen pressure (60 psi) in ethanol, achieving yields up to 97% . Alternative catalysts, such as Raney Ni, can reduce costs while maintaining purity, as demonstrated in related bicycloheptane dicarboxylate syntheses at 60°C and 5 MPa hydrogen pressure . Key factors include solvent choice (e.g., THF/water mixtures for stabilizing intermediates) and catalyst loading (0.2–1% w/w). Post-reaction purification via fractional distillation or column chromatography is critical for isolating high-purity products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

Answer:
1H and 13C NMR are primary tools for structural confirmation. For example:

  • 1H NMR signals at δ1.46 (s, 9H) and δ1.43 (m, 9H) confirm tert-butyl groups, while aromatic protons (δ7.17–7.08) indicate substituted phenyl rings in derivatives .
  • 13C NMR peaks near δ155.99 confirm carbonyl carbons, and δ81.32 corresponds to oxygenated bridgehead carbons .
    Diastereomer ratios (e.g., 70:30 in hydrazine derivatives) are quantified via integration of split signals in 1H NMR . Mass spectrometry (MS) and IR further validate molecular weight and functional groups (e.g., C=O stretches at ~1725 cm⁻¹) .

Advanced: How can enantioselective synthesis of this compound be achieved, and what role do chiral ligands play?

Answer:
Enantioselective desymmetrization using chiral ligands like (R,R)-Walphos-001 or (R,S)-t-Bu-Josiphos in THF/water (10:1) achieves enantiomeric excess (ee) >90% . The ligand’s steric and electronic properties dictate transition-state geometry: Walphos-001 favors axial chirality in hydrazine intermediates, while Josiphos enhances π-π interactions with substrates. Solvent polarity modulates reaction kinetics—THF stabilizes intermediates, whereas water accelerates proton transfer steps .

Advanced: What strategies are effective for resolving diastereomeric mixtures during functionalization?

Answer:
Chromatographic separation (e.g., silica gel column with ether/hexane gradients) resolves diastereomers, as seen in bis-protected hydrazine derivatives . Recrystallization from methanol or ether-petroleum ether mixtures improves purity for crystalline intermediates . For viscous oils, chiral HPLC with cellulose-based columns provides baseline separation. Optimization of mobile phase (e.g., hexane/isopropanol) and temperature (25–40°C) enhances resolution .

Advanced: How can this compound be functionalized for applications in medicinal chemistry or materials science?

Answer:
Epoxidation or sulfonation introduces bioactive moieties. For example:

  • Epoxide derivatives (e.g., exo-5,6-oxido-7-oxabicyclo analogues) are synthesized via peracid oxidation, retaining cytotoxicity in tissue assays .
  • Sulfonate salts (e.g., triphenylsulfonium complexes) enhance solubility for photoresist applications, achieved via anion exchange in polar aprotic solvents .
    Functionalization requires inert atmospheres (N2/Ar) to prevent oxidation of sensitive diazabicyclo cores .

Advanced: What mechanistic insights explain the compound’s stability under acidic or basic conditions?

Answer:
The diazabicyclo core is prone to ring-opening in strong acids (e.g., HCl) via protonation at nitrogen, leading to hydrazine byproducts. In basic conditions (e.g., KOH/MeOH), ester hydrolysis occurs, forming dicarboxylic acids . Stability studies using 1H NMR in D2O/CD3OD reveal degradation pathways: tert-butyl groups hydrolyze slower than ethyl esters, enabling selective deprotection .

Data Contradiction: How can researchers reconcile conflicting yields reported for similar synthetic procedures?

Answer:
Discrepancies arise from variables like:

  • Catalyst activity : Pd/C lot variability (e.g., 5% vs. 10% loading) impacts hydrogenation rates .
  • Solvent purity : Trace water in THF alters reaction pathways (e.g., promoting hydrolysis over hydrogenation) .
  • Scaling effects : Batch size influences heat/mass transfer; gram-scale reactions often yield 5–10% less than milligram-scale .
    Robust optimization via Design of Experiments (DoE) minimizes variability by testing catalyst/solvent combinations systematically .

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